![molecular formula C21H18Cl2N2OS B4748113 N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide](/img/structure/B4748113.png)
N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide
Overview
Description
N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide, also known as DCT or DCTN, is a chemical compound with potential applications in scientific research. It is a member of the thiosemicarbazone family of compounds, which have been studied for their potential as anti-cancer agents and as tools for investigating biological processes.
Mechanism of Action
The exact mechanism of action of N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide is not fully understood, but it appears to involve interaction with cellular proteins and enzymes involved in DNA synthesis and repair. N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in the synthesis of DNA precursors. Additionally, N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide has been shown to induce DNA damage and activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. It appears to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide has been shown to reduce tumor growth and metastasis in mouse models of breast and lung cancer, and has also been shown to enhance the efficacy of other anti-cancer agents.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide in scientific research is its potential as a tool for investigating biological processes related to DNA synthesis and repair. N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide has been shown to interact with a variety of cellular proteins and enzymes involved in these processes, making it a potentially useful tool for studying these pathways. Additionally, N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide has shown promising anti-cancer activity in preclinical studies, making it a potential candidate for further development as an anti-cancer agent.
One limitation of using N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide in lab experiments is its relatively complex synthesis process, which may make it difficult to produce in large quantities. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide and to determine its potential as a clinical anti-cancer agent.
Future Directions
There are several potential directions for future research on N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide. One area of interest is further investigation of its mechanism of action, particularly with regards to its interactions with cellular proteins and enzymes involved in DNA synthesis and repair. Additionally, further preclinical studies are needed to determine the potential efficacy of N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide as an anti-cancer agent, and to investigate its potential for use in combination with other anti-cancer agents. Finally, there is potential for further development of N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide as a tool for investigating biological processes related to DNA synthesis and repair.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide has been studied for its potential as an anti-cancer agent, with promising results in preclinical studies. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide appears to exert its anti-cancer effects through a variety of mechanisms, including inhibition of DNA synthesis and induction of apoptosis.
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(E)-(4-propan-2-ylphenyl)methylideneamino]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2OS/c1-13(2)15-5-3-14(4-6-15)12-24-21-17(9-10-27-21)20(26)25-16-7-8-18(22)19(23)11-16/h3-13H,1-2H3,(H,25,26)/b24-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTRYXCKJMZFHA-WYMPLXKRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NC2=C(C=CS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/C2=C(C=CS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)thiophene-3-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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